molecular formula C3H10N2<br>CH3CH(NH2)CH2NH2<br>C3H10N2 B031400 Diaminopropane CAS No. 78-90-0

Diaminopropane

Cat. No.: B031400
CAS No.: 78-90-0
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Description

Diaminopropane, also known as propane-1,3-diamine, is a simple diamine with the chemical formula H₂N(CH₂)₃NH₂. It is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents. This compound is isomeric with propane-1,2-diamine and is used as a building block in the synthesis of heterocycles and coordination complexes .

Biochemical Analysis

Biochemical Properties

Diaminopropane is commonly used in the preparation of cholinesterase inhibitors and thrombosis inhibitors . It is also used as a polymer cross-linkage agent, polyurethane extender, and spray coatings . It is involved in the preparation of agrochemicals and pharmaceutical intermediates .

Cellular Effects

This compound has been found to have direct effects on cellular protein synthesis . The dramatic effects on ornithine decarboxylase may be due to this compound’s direct effect on cellular protein synthesis . In addition, this compound has been found to have opposite effects on the final stage of Cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .

Molecular Mechanism

This compound is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The molecular structure of this compound is determined by X-ray diffraction analysis . Each atom in the complex ion adopts a distorted square-planar geometry .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in the synthesis of various compounds. For instance, the gold(III) complexes of the type (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride have been synthesized and characterized using various spectroscopic and analytical techniques .

Metabolic Pathways

This compound is involved in the C4 pathway for 1,3-DAP production. The C4 pathway employs Acinetobacter baumannii dat and ddc genes, encoding 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, respectively .

Subcellular Localization

Polyamine oxidases (PAOs), which include this compound, exhibit different subcellular localization, substrate specificity, and functional diversity

Preparation Methods

Synthetic Routes and Reaction Conditions: Diaminopropane is typically synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. The process involves reacting acrylonitrile with excess ammonia at temperatures between 70 to 100°C to form aminopropionitrile and bis(cyanoethyl)amine. The mixture is then hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, at temperatures between 60 to 120°C to yield this compound .

Industrial Production Methods: Industrial production of this compound is carried out in a two-stage continuous process under a pressure of 10 to 20 MPa. The first stage involves the reaction of acrylonitrile with ammonia, and the second stage involves hydrogenation of the resulting aminonitriles .

Chemical Reactions Analysis

Types of Reactions: Diaminopropane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Diaminopropane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Propane-1,2-diamine: An isomer of diaminopropane with similar chemical properties but different structural arrangement.

    Ethylenediamine: A related diamine with a shorter carbon chain.

    Putrescine (1,4-diaminobutane): A longer-chain diamine with similar biological functions.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable coordination complexes. Its ability to act as a building block for heterocyclic compounds and its involvement in the biosynthesis of important biochemical intermediates further highlight its distinctiveness .

Properties

IUPAC Name

propane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
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InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)N
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Molecular Formula

C3H10N2, Array
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DSSTOX Substance ID

DTXSID4021761
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Molecular Weight

74.13 g/mol
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Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

248.9 °F at 760 mmHg (NTP, 1992), 119 °C
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Flash Point

92 °F (NFPA, 2010), 33 °C c.c.
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Solubility

Very soluble (NTP, 1992), Solubility in water: miscible
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Density

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6
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Vapor Pressure

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2
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CAS No.

78-90-0
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Melting Point

-35 °F (NTP, 1992), -12 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaminopropane
Reactant of Route 2
Diaminopropane
Reactant of Route 3
Reactant of Route 3
Diaminopropane
Reactant of Route 4
Diaminopropane
Reactant of Route 5
Diaminopropane
Reactant of Route 6
Diaminopropane

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